N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 183300-06-3
VCID: VC21498248
InChI: InChI=1S/C11H11N3O2S/c1-7-10(17-14-13-7)11(15)12-8-3-5-9(16-2)6-4-8/h3-6H,1-2H3,(H,12,15)
SMILES: CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)OC
Molecular Formula: C11H11N3O2S
Molecular Weight: 249.29g/mol

N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

CAS No.: 183300-06-3

Cat. No.: VC21498248

Molecular Formula: C11H11N3O2S

Molecular Weight: 249.29g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide - 183300-06-3

Specification

CAS No. 183300-06-3
Molecular Formula C11H11N3O2S
Molecular Weight 249.29g/mol
IUPAC Name N-(4-methoxyphenyl)-4-methylthiadiazole-5-carboxamide
Standard InChI InChI=1S/C11H11N3O2S/c1-7-10(17-14-13-7)11(15)12-8-3-5-9(16-2)6-4-8/h3-6H,1-2H3,(H,12,15)
Standard InChI Key MHIQJQDFTIBQIR-UHFFFAOYSA-N
SMILES CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)OC
Canonical SMILES CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)OC

Introduction

Chemical Structure and Properties

Molecular Structure

N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide contains a 1,2,3-thiadiazole core with a methyl substituent at position 4 and a carboxamide group at position 5. The carboxamide group is connected to a 4-methoxyphenyl moiety. This arrangement of functional groups contributes to the compound's unique chemical reactivity and biological activity profile.

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide based on structural analysis and comparison with similar compounds.

PropertyValue
Molecular FormulaC11H11N3O2S
Molecular Weight249.29 g/mol
Physical StateSolid at room temperature
ColorPale yellow to white crystalline powder
SolubilitySoluble in organic solvents such as methanol, ethanol, and DMSO; poorly soluble in water
Melting PointApproximately 160-165°C (estimated)
LogP2.3-2.7 (estimated)

The compound possesses both hydrophilic and lipophilic regions, contributing to its moderate lipophilicity. The 1,2,3-thiadiazole ring provides stability against hydrolysis under normal conditions, while the carboxamide linkage and methoxy group serve as potential hydrogen bond acceptors in biological systems.

Spectroscopic Characteristics

Spectroscopic analysis of N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide would typically reveal characteristic patterns that confirm its structure. Based on similar compounds, the following spectroscopic features would be expected:

  • IR Spectroscopy: Characteristic absorption bands at approximately 3300-3200 cm⁻¹ (N-H stretching), 1670-1650 cm⁻¹ (C=O stretching), 1600-1590 cm⁻¹ (aromatic C=C stretching), and 1250-1230 cm⁻¹ (C-O-C stretching).

  • ¹H NMR: Signals corresponding to the methyl group at position 4 of the thiadiazole ring (δ ~2.7-2.9 ppm), methoxy group (δ ~3.8 ppm), aromatic protons (δ ~6.9-7.6 ppm), and the amide NH proton (δ ~10.0-10.5 ppm).

  • ¹³C NMR: Signals for the methyl carbon (δ ~15-17 ppm), methoxy carbon (δ ~55-56 ppm), aromatic carbons (δ ~114-156 ppm), thiadiazole carbons (δ ~150-170 ppm), and carboxamide carbon (δ ~160-165 ppm).

Synthesis Methods

General Synthetic Routes

The synthesis of N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be achieved through several synthetic approaches. Based on the methods used for similar compounds, the following general routes can be proposed:

  • Amide Coupling Route: Starting from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and 4-methoxyaniline through an amide coupling reaction .

  • Cyclization Route: Formation of the thiadiazole ring from appropriate precursors followed by functionalization to introduce the 4-methoxyphenyl group.

  • Hydrazine-Based Approach: Using hydrazine derivatives and subsequent cyclization to form the thiadiazole ring structure .

Industrial Production Methods

For large-scale production, the synthesis might be optimized using:

  • Continuous flow reactors: Allowing better control of reaction parameters and improved safety profile.

  • Alternative coupling agents: More economical or environmentally friendly reagents might be employed.

  • Purification techniques: Crystallization or chromatographic methods optimized for industrial scale to achieve high purity.

Chemical Reactions

Types of Reactions

N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions due to its functional groups:

  • Oxidation: The methoxy group can undergo oxidative demethylation, as observed in similar compounds .

  • Reduction: The carboxamide group and the thiadiazole ring can be reduced under appropriate conditions.

  • Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles.

  • Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.

  • Hydrolysis: The carboxamide bond may be hydrolyzed under strong acidic or basic conditions.

Reaction Mechanisms

The reactivity of N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is influenced by its heterocyclic nature and functional groups. The 1,2,3-thiadiazole ring contains multiple nitrogen atoms that affect its electronic properties, making it electron-deficient and susceptible to nucleophilic attack. The carboxamide group can participate in hydrogen bonding and can be targeted for nucleophilic substitution reactions.

Major Products

Key transformation products of N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide may include:

  • Demethylated derivatives: Formed by O-demethylation of the methoxy group, resulting in a hydroxyphenyl analog.

  • Ring-opened products: Formed by cleavage of the thiadiazole ring under harsh conditions.

  • Reduced derivatives: Formed by reduction of the carboxamide group or the thiadiazole ring.

Applications in Scientific Research

Medicinal Chemistry

N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide and related compounds have significant applications in medicinal chemistry:

  • Drug Development: The compound serves as a valuable scaffold for developing novel therapeutic agents, particularly those targeting inflammation, microbial infections, and cancer .

  • Structure-Activity Relationship Studies: Modifications of different positions on the molecule can provide insights into structure-activity relationships, helping to design more potent and selective drugs.

  • Probe Molecules: The compound can be used as a chemical probe to investigate biological pathways and target validation.

Pharmacology

The pharmacological properties of N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be inferred from similar thiadiazole derivatives:

  • Enzyme Inhibition: Potential inhibitory activity against specific enzymes, such as cyclooxygenases and kinases.

  • Receptor Interactions: Possible interactions with various receptors in biological systems, contributing to their pharmacological effects.

  • Pharmacokinetic Studies: Investigations into absorption, distribution, metabolism, and excretion profiles to determine drug-like properties.

Materials Science

Although primarily of interest in pharmaceutical research, thiadiazole derivatives like N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide may also have applications in materials science:

  • Organic Electronics: Potential use in developing organic semiconductors and electronic devices.

  • Coordination Chemistry: The nitrogen atoms in the thiadiazole ring can coordinate with metal ions, forming complexes with unique properties.

Biological Activities

Antimicrobial Activity

Based on the biological activities of similar thiadiazole derivatives, N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide may exhibit antimicrobial properties. Thiadiazole compounds have shown activity against various bacterial and fungal species . The presence of the methoxyphenyl group could enhance penetration through microbial cell membranes, potentially increasing antimicrobial efficacy.

Anticancer Activity

Thiadiazole-containing compounds have demonstrated promising anticancer activities through various mechanisms:

  • Antiproliferative Effects: Inhibition of cancer cell growth and division.

  • Enzyme Inhibition: Targeting specific enzymes involved in cancer progression.

  • Apoptosis Induction: Promoting programmed cell death in cancer cells.

The anticancer potential of N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide warrants further investigation, especially considering that related compounds have shown activity against various cancer cell lines .

Other Biological Effects

Additional biological activities that might be exhibited by N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide include:

  • Anti-inflammatory Activity: Potential inhibition of inflammatory mediators and pathways.

  • Anticonvulsant Effects: Possible activity against seizures, as observed with other thiadiazole derivatives .

  • Antioxidant Properties: Ability to scavenge free radicals and reduce oxidative stress.

Table 2 summarizes the potential biological activities of N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide based on similar compounds.

Biological ActivityPotential MechanismEvidence from Related Compounds
AntimicrobialInhibition of cell wall synthesis; Disruption of cell membrane integritySeveral thiadiazole derivatives show inhibition zones against various bacterial strains
AnticancerEnzyme inhibition; Induction of apoptosis; Anti-proliferative effectsThiadiazole derivatives exhibit cytotoxicity against various cancer cell lines, including liver carcinoma HEPG2-1
Anti-inflammatoryInhibition of cyclooxygenase enzymes; Reduction of pro-inflammatory cytokinesRelated compounds show anti-inflammatory activity in various models
AnticonvulsantModulation of GABA pathways; Interaction with voltage-gated ion channelsThiadiazole-containing compounds provide protection in maximal electroshock seizure (MES) and pentylenetrazole-induced seizure models
AntioxidantFree radical scavenging; Metal chelationThiadiazole derivatives demonstrate antioxidant properties in DPPH and other assays

Comparison with Similar Compounds

Structure-Activity Relationships

Comparing N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide with similar compounds provides insights into structure-activity relationships:

  • Position of Methoxy Group: The 4-methoxy position on the phenyl ring affects lipophilicity and electronic properties differently than compounds with methoxy groups at other positions, such as N-(3-chloro-4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide .

  • Amide Linkage vs. Other Connections: Direct attachment of the 4-methoxyphenyl group to the thiadiazole ring (as in 4-(4-methoxyphenyl)-1,2,3-thiadiazole derivatives) results in different electronic distribution and biological activity profiles compared to the amide linkage in the target compound.

  • Methyl Substitution on Thiadiazole: The methyl group at position 4 of the thiadiazole ring contributes to the lipophilicity and steric properties of the molecule, potentially affecting its interaction with biological targets.

Unique Features

Several features distinguish N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide from other related compounds:

  • Combined Functional Groups: The specific combination of a 4-methoxyphenyl group, carboxamide linkage, and 4-methyl-1,2,3-thiadiazole creates a unique electronic and steric environment.

  • Hydrogen Bonding Potential: The carboxamide group provides both hydrogen bond donor and acceptor sites, while the methoxy group serves as an additional hydrogen bond acceptor, enhancing interactions with biological targets.

  • Metabolic Stability: The pattern of substitution may influence metabolic stability, particularly regarding oxidative demethylation of the methoxy group .

Future Research Directions

Research on N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide could be advanced in several directions:

  • Optimization of Synthesis: Development of more efficient, environmentally friendly synthetic routes with higher yields and purity.

  • Structural Modifications: Exploration of derivatives with modifications at various positions to enhance biological activity and drug-like properties.

  • Detailed Biological Evaluation: Comprehensive screening against various biological targets to fully characterize its activity profile.

  • Mechanism of Action Studies: Investigation of precise molecular mechanisms underlying its biological effects.

  • Formulation Development: Research into appropriate formulations for potential therapeutic applications, considering its physicochemical properties.

  • Combination Studies: Evaluation of synergistic effects when used in combination with established drugs.

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